N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide

Hedgehog signaling Gli-luciferase reporter Smoothened inhibitor

Compound 5q (CAS 860609-08-1) is the most potent benzamide Smo antagonist in the published series, achieving a Gli-luciferase IC50 of 1.26 µM—a 22.6-fold improvement over the unsubstituted parent 5a (IC50 28.52 µM). Its binding pose engages key residues Tyr394 and Glu518 of the Smo receptor, making it the benchmark reference for profiling novel Hedgehog pathway inhibitors. Ideal as a reproducible positive control in Gli-luc reporter assays (NIH3T3) and for biophysical studies of Smo-inhibitor interactions. Procure this well-characterized tool compound to ensure publication-grade, reproducible data.

Molecular Formula C19H19F3N2O
Molecular Weight 348.369
CAS No. 860609-08-1
Cat. No. B2589491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide
CAS860609-08-1
Molecular FormulaC19H19F3N2O
Molecular Weight348.369
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H19F3N2O/c20-19(21,22)15-6-4-5-14(13-15)18(25)23-16-7-9-17(10-8-16)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2,(H,23,25)
InChIKeyLLQHJFZHYFCHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide (CAS 860609-08-1): A Hedgehog Pathway Smoothened Inhibitor for Oncology Research


N-(4-Piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide (CAS 860609-08-1), also designated compound 5q, is a synthetic benzamide derivative that acts as an inhibitor of the Hedgehog (Hh) signaling pathway through direct antagonism of the Smoothened (Smo) receptor [1]. It belongs to a series of piperidine-bearing benzamides developed via scaffold modification of the clinical Smo antagonist Vismodegib, and has demonstrated the highest Hh pathway inhibitory activity among its synthesized analogs in Gli-luciferase reporter assays [1].

Why N-(4-Piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide Cannot Be Replaced by Generic Benzamide Analogs


Within the benzamide chemotype explored by Ding et al., even minor substituent changes on the terminal aryl ring produce dramatic swings in Hedgehog pathway inhibitory potency: the unsubstituted parent compound 5a exhibits a Gli-luc reporter IC50 of 28.52 µM, whereas the pyridine-3-sulfonyl-substituted derivative 5q achieves 1.26 µM—a 22.6‑fold improvement [1]. Simple interchange with any in‑class benzamide lacking the specific 4‑piperidinophenyl and 3‑trifluoromethyl substitution pattern would therefore forfeit the optimized Smo‑binding interactions that underpin 5q's activity profile [1].

Quantitative Differential Evidence for N-(4-Piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide vs. Closest Benzamide Analogs


Hedgehog Pathway Inhibition: 22.6‑Fold Potency Gain Over the Unsubstituted Parent Scaffold 5a

In a head‑to‑head comparison within the same NIH3T3 Gli‑luc reporter assay, compound 5q inhibited Hh pathway transcriptional activity with an IC50 of 1.26 ± 0.03 µM, whereas the unsubstituted benzamide analog 5a showed an IC50 of 28.52 ± 0.02 µM, corresponding to a 22.6‑fold potency advantage [1]. The next most potent analog in the series, 5j, required a 4‑fluoro substituent to reach an IC50 of 4.74 µM—still 3.8‑fold weaker than 5q [1]. This large activity gap demonstrates that the specific 3‑pyridinesulfonyl substitution present in 5q is essential for high‑potency Hh pathway blockade and cannot be replicated by simpler halogen or alkyl substituents.

Hedgehog signaling Gli-luciferase reporter Smoothened inhibitor

Smoothened Receptor Binding: 5q Outperforms the Closest Benzamide Analog 5l in Competitive Displacement

In a fluorescence competitive displacement assay using BODIPY‑labeled cyclopamine and HEK293 cells overexpressing human Smo, 5q exhibited an IC50 of 1.61 ± 0.02 µM, while the structurally related analog 5l—which shares the pyridine‑3‑sulfonyl group but differs in the piperidine substitution—showed an IC50 of 2.41 ± 0.01 µM, a 1.5‑fold weaker affinity [1]. Other series members (5n, 5o) displayed IC50 values above 6 µM [1]. Although the clinical control Vismodegib achieved an IC50 of 0.0051 µM (5.1 nM), 5q is the most potent Smo binder among all synthesized benzamide derivatives, confirming that its structural features confer a measurable advantage in direct target engagement over its nearest in‑class competitors.

Smoothened binding assay BODIPY‑cyclopamine displacement target engagement

Binding Pose Differentiation: Hydrogen Bonding to Tyr394 and Glu518 Resembles Vismodegib

Molecular docking of 5q into the Smo crystal structure (PDB 5L7I) revealed that the compound forms classical hydrogen bonds with Tyr394 and Glu518 in the receptor's catalytic domain, an interaction pattern that closely mimics the binding pose of the FDA‑approved drug Vismodegib [1]. Earlier benzamide analogs lacking the pyridine‑3‑sulfonyl group (e.g., 5a–5d) do not establish this hydrogen‑bond network, providing a structural rationale for the potency differences observed in biochemical and cellular assays [1]. This docking signature can serve as a filter for selecting follow‑up compounds or for designing covalent probes that irreversibly engage the Smo pocket.

molecular docking Smoothened crystal structure ligand‑receptor interactions

Scaffold Orthogonality: Trifluoromethyl‑Piperidinophenyl Core Is Chemically Distinct from Clinical Smo Antagonists

The aryl carboxamide core of 5q differs fundamentally from the benzimidazole scaffold of Vismodegib (GDC‑0449), the phthalazine scaffold of Sonidegib (NVP‑LDE225), and the steroidal alkaloid structure of Cyclopamine [1]. This structural orthogonality may reduce the likelihood of cross‑resistance arising from mutations that affect benzimidazole‑ or phthalazine‑based inhibitors, and it occupies chemical space not covered by existing clinical Smo antagonists [1]. For medicinal chemistry groups seeking to patent new Smo inhibitor series, 5q represents a validated starting point with demonstrated on‑target activity.

scaffold hopping chemical probe intellectual property

Best‑Fit Research and Industrial Application Scenarios for N-(4-Piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide (860609-08-1)


Hedgehog Pathway Phenotypic Screening in Cellular Models

5q can serve as a reference Smo antagonist in Gli‑luciferase reporter assays (NIH3T3 or other Hh‑responsive cell lines) to benchmark novel Hh pathway inhibitors. Its well‑characterized IC50 of 1.26 µM in this system provides a reproducible positive control for medium‑throughput screening campaigns [1].

Structure‑Activity Relationship (SAR) Benchmarking of Benzamide‑Based Smo Antagonists

As the most potent compound in the published benzamide series, 5q is the logical comparator for any new benzamide derivatives. Its Smo binding IC50 (1.61 µM) and Gli‑luc IC50 (1.26 µM) establish the potency ceiling that new analogs must surpass to warrant further optimization [1].

Mechanistic Studies of Smoothened Receptor Engagement and Conformational Dynamics

The defined hydrogen‑bonding interactions of 5q with Tyr394 and Glu518, confirmed by docking and consistent with the Vismodegib binding pose, make it a suitable ligand for biophysical studies (e.g., surface plasmon resonance, X‑ray crystallography) aimed at understanding Smo activation and inhibitor‑bound conformations [1].

Combination Therapy Research in Smo‑Driven Cancer Models

Given its on‑target Smo inhibition, 5q can be employed in vitro (and potentially in vivo with appropriate formulation) to investigate synergistic effects with other targeted agents in medulloblastoma or basal cell carcinoma cell lines, particularly where resistance to Vismodegib has emerged due to Smo mutations that may differentially affect benzamide‑based inhibitors [1].

Quote Request

Request a Quote for N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.